![molecular formula C7H14ClN B2486158 2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride CAS No. 2387602-64-2](/img/structure/B2486158.png)

2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

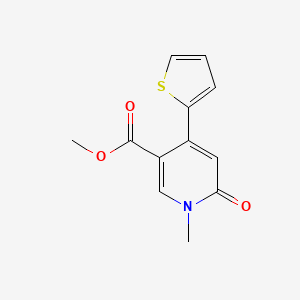

2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride, also known as Bicifadine, is a synthetic compound that belongs to the class of amines. It has been studied for its potential use as an analgesic and antidepressant. The compound has a unique chemical structure that makes it different from other drugs in its class.

科学的研究の応用

- BCP derivatives have emerged as valuable bioisosteres for para-disubstituted benzene rings. Their sp3-hybridized carbon centers enhance drug-like properties, such as solubility and metabolic stability .

- Researchers explore BCP-containing compounds as pharmacophores, aiming to improve drug candidates’ ADMET (absorption, distribution, metabolism, excretion, and toxicity) parameters .

- BCP-based drugs have gained attention due to their successful incorporation into scaffolds of interest, leading to increased patent filings .

- A recent breakthrough involves the transition-metal-free multi-component difunctionalization of [1.1.1]propellane using BCP radicals. Commonly available carboxylic acids and organo-halides generate BCP radicals, which then undergo polarity-matched borylation to yield versatile BCP boronates .

- These BCP boronates enable late-stage functionalization of natural products and approved drugs, providing a streamlined synthetic route .

- Chiral dirhodium catalysts, such as Rh2(S-TCPTAD)4, have been employed for enantioselective C–H functionalization of BCPs. This strategy allows for the construction of complex molecules with high stereocontrol .

- BCP serves as an excellent bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and tert-butyl groups. Its three-dimensional structure mitigates undesired metabolism and enhances passive permeability .

- BCP trifluoroborate salts derived from BCP boronates facilitate photoredox transformations, including C–C and C–N bond formations. These reactions expand the synthetic toolbox for BCP-containing compounds .

- Beyond medicinal applications, BCP-based materials exhibit unique properties due to their strained bicyclic structure. Researchers explore their use in novel materials, catalysis, and other fields .

Medicinal Chemistry and Drug Discovery

Transition-Metal-Free Multi-Component Reactions

Enantioselective C–H Functionalization

Bioisosteric Replacement in Medicinal Chemistry

Photoredox Transformations

Materials Science and Beyond

作用機序

Biochemical Pathways

The biochemical pathways affected by 2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of 2-(1-bicyclo[111]pentanyl)ethanamine;hydrochloride is currently lacking .

特性

IUPAC Name |

2-(1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c8-2-1-7-3-6(4-7)5-7;/h6H,1-5,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUQGMZKFMUMTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2486076.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2486078.png)

![7-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2486081.png)

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide](/img/structure/B2486085.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2486088.png)

![1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one](/img/structure/B2486090.png)

![1-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-3-(4-chlorophenyl)urea](/img/structure/B2486091.png)

![[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2486092.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2486097.png)